Hemostatic Safety: Estriol Succinate vs. Ethinylestradiol in a Randomized Cross-Over Trial
In a randomized cross-over clinical trial involving nine women with primary amenorrhea, estriol succinate treatment produced no significant change in any measured hemostatic parameter, whereas ethinylestradiol produced a statistically significant shortening of the prothrombin time and a significant increase in plasma concentrations of factor VII and plasminogen [1]. A separate study in post-menopausal women confirmed this differential: estriol succinate (2 mg/day orally, escalated by 2 mg monthly) caused only a small increase in factor VII, a decrease in factor VIII, and increased platelet sensitivity to aggregating agents, while ethinylestradiol (25 μg/day) produced marked increases in coagulation factors VII, VIII, IX, and X, decreased antithrombin levels, and dramatically elevated circulating plasminogen and euglobulin lysis activity [2].
| Evidence Dimension | Change in hemostatic parameters from baseline after estrogen therapy |
|---|---|
| Target Compound Data | No significant change in prothrombin time, factor VII, or plasminogen; small increase in factor VII only; decrease in factor VIII |
| Comparator Or Baseline | Ethinylestradiol: significant shortening of prothrombin time, increase in factor VII and plasminogen (Toy 1978); marked increases in factors VII, VIII, IX, X, decreased antithrombin, dramatic increases in plasminogen and euglobulin lysis activity (Davies 1976) |
| Quantified Difference | Qualitatively different hemostatic disruption profile: ethinylestradiol activates coagulation cascade across multiple factors; estriol succinate shows minimal perturbation |
| Conditions | Randomized cross-over trial (n=9, primary amenorrhea, 3-month treatment periods, Toy 1978); prospective study (n=10 post-menopausal women, oral estriol succinate 2 mg/day escalated to 8 mg/day vs ethinylestradiol 25 μg/day, Davies 1976) |
Why This Matters
For procurement decisions involving estrogen therapy in patients with underlying thrombotic risk or where coagulation monitoring is required, estriol succinate's minimal hemostatic disruption provides a clinically meaningful safety advantage over ethinylestradiol, which provokes a broad pro-coagulant shift.
- [1] Toy JL, Davies JA, Hancock KW, McNicol GP. The comparative effects of a synthetic and a 'natural' oestrogen on the haemostatic mechanism in patients with primary amenorrhoea. Br J Obstet Gynaecol. 1978;85(5):359-362. doi:10.1111/j.1471-0528.1978.tb14894.x. PMID: 646969. View Source
- [2] Davies T, Fieldhouse G, McNicol GP. The effects of therapy with oestriol succinate and ethinyl oestradiol on the haemostatic mechanism in post-menopausal women. Thromb Haemost. 1976;35(2):403-414. PMID: 989640. View Source
